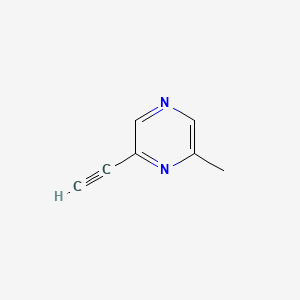

2-Ethynyl-6-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethynyl-6-methylpyrazine is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as Pyrazine, 2-methyl-6-vinyl-; 2-Methyl-6-vinylpyrazine; 2-Vinyl-6-methylpyrazine; 2-ethenyl-6-methyl pyrazine; 6-methyl-2-vinylpyrazine . This compound is a volatile compound contributing to coffee flavor, aroma, and sensory quality .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . The molecular weight is 120.1518 .Scientific Research Applications

Synthesis and Catalytic Reactions

Synthetic Pathways : Research has explored the synthesis of pyrazine derivatives, such as 2-methylpyrazine, through catalytic reactions involving ethylene diamine and propylene glycol. Catalysts like copper supported on alumina, with chromium as a promoter, have demonstrated enhanced dehydrogenation and selectivity in these syntheses, suggesting potential pathways for synthesizing structurally related compounds like 2-Ethynyl-6-methylpyrazine (Jing et al., 2008).

Catalytic Ammoxidation : The mechanism of catalytic ammoxidation for converting methylpyrazines to cyanopyrazines has been studied, providing insights into the functionalization of pyrazine rings. This research could inform methods for introducing functional groups to the this compound molecule, expanding its utility in various chemical syntheses (Lei, 2005).

Properties and Applications

Electroantennogram and Alarm Activities : Studies on pyrazine analogs have investigated their electroantennogram responses and alarm activities in insects, indicating the potential use of pyrazine derivatives in developing bioactive compounds or as part of ecological studies. Such research suggests avenues for exploring the biological activities of this compound (Li et al., 2018).

Donor-Acceptor Systems : The synthesis and optical properties of phenylene-ethynylene systems containing pyrazine groups highlight the potential of pyrazine derivatives in materials science, particularly in the development of fluorescent materials and sensors. This area could be relevant for exploring the electronic and optical properties of this compound and its potential applications in advanced materials and nanotechnology (Collings et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, Methylpyrazine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and is harmful if swallowed . Personal precautions, protective equipment, and emergency procedures are recommended when handling this compound .

Properties

IUPAC Name |

2-ethynyl-6-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBGXQGBAPDLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)